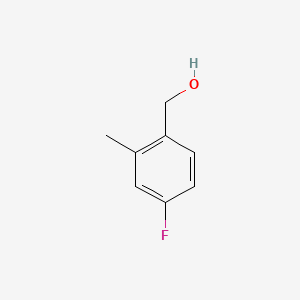

4-Fluoro-2-methylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSULUXOLTMBSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397665 | |

| Record name | 4-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80141-91-9 | |

| Record name | 4-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-2-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-methylbenzyl alcohol from 4-fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2-methylbenzyl alcohol via the reduction of 4-fluoro-2-methylbenzaldehyde. The primary method detailed is the selective reduction using sodium borohydride (NaBH4), a widely utilized and efficient method for the conversion of aldehydes to primary alcohols. This document includes detailed experimental protocols, a summary of key quantitative data, and visual diagrams to elucidate the reaction workflow and mechanism, tailored for professionals in chemical research and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[1] The presence of the fluorine atom can significantly influence the metabolic stability and bioavailability of drug candidates. The synthesis of this alcohol is most commonly achieved through the reduction of the corresponding aldehyde, 4-fluoro-2-methylbenzaldehyde. This guide focuses on the practical execution of this transformation using sodium borohydride, a mild and selective reducing agent.[2][3]

Reaction Scheme and Mechanism

The reduction of 4-fluoro-2-methylbenzaldehyde to this compound is a nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde. Sodium borohydride serves as the hydride source. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also participates in the workup to protonate the resulting alkoxide.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic properties of the starting material and the product.

| Property | 4-fluoro-2-methylbenzaldehyde (Starting Material) | This compound (Product) |

| Molecular Formula | C8H7FO | C8H9FO |

| Molecular Weight | 138.14 g/mol | 140.16 g/mol |

| Appearance | Colorless to pale yellow liquid | White to pale cream crystals or crystalline powder |

| Boiling Point | 87 °C | Not readily available |

| Density | ~1.0 g/cm³ | Not readily available |

| IR (C=O stretch) | ~1700 cm⁻¹ | Absent |

| IR (O-H stretch) | Absent | ~3300-3500 cm⁻¹ (broad) |

| ¹H NMR (CDCl₃, δ) | ~10.2 (s, 1H, CHO), ~7.8-7.0 (m, 3H, Ar-H), ~2.6 (s, 3H, CH₃) | ~7.3-6.9 (m, 3H, Ar-H), ~4.7 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃), ~1.9 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, δ) | ~192 (C=O), ~165 (d, ¹JCF), ~140, ~133, ~131, ~125, ~115, ~20 (CH₃) | ~162 (d, ¹JCF), ~140, ~138, ~129, ~128, ~114, ~64 (CH₂), ~18 (CH₃) |

Note: Spectroscopic data for the product are estimated based on analogous compounds and general principles of NMR and IR spectroscopy. Actual values may vary.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

4-fluoro-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (1.1 eq) to the cooled solution. Caution: Hydrogen gas is evolved.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.

-

Acidification: Carefully add 1 M HCl dropwise to neutralize the solution and decompose the borate salts. Adjust the pH to ~5-6.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and workup process.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reagents and Products

This diagram shows the relationship between the reactants, reagents, and the final product.

Caption: Key chemical transformations in the reduction reaction.

Conclusion

The reduction of 4-fluoro-2-methylbenzaldehyde to this compound using sodium borohydride is a reliable and straightforward synthetic method. This guide provides the necessary details for its successful implementation in a laboratory setting. The presented data and protocols are intended to support researchers and scientists in the efficient synthesis of this important chemical intermediate for applications in drug discovery and development.

References

Spectroscopic Profile of 4-Fluoro-2-methylbenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-methylbenzyl alcohol, a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols are provided to aid in the replication of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.00 | Multiplet | 3H | Aromatic Protons (C₃-H, C₅-H, C₆-H) |

| 4.65 | Singlet | 2H | Methylene Protons (-CH₂OH) |

| 2.30 | Singlet | 3H | Methyl Protons (-CH₃) |

| 1.85 | Singlet (broad) | 1H | Hydroxyl Proton (-OH) |

Note: Data is predicted based on analogous compounds and standard chemical shift values. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 161.5 (d, J ≈ 245 Hz) | C₄ (Carbon bearing Fluorine) |

| 139.0 | C₂ (Carbon bearing Methyl) |

| 137.5 | C₁ (Carbon bearing -CH₂OH) |

| 129.5 (d, J ≈ 8 Hz) | C₅ |

| 128.0 (d, J ≈ 3 Hz) | C₆ |

| 114.5 (d, J ≈ 21 Hz) | C₃ |

| 63.0 | -CH₂OH (Methylene Carbon) |

| 18.5 | -CH₃ (Methyl Carbon) |

Note: Data is predicted based on analogous compounds and standard chemical shift values. The solvent is assumed to be CDCl₃. 'd' denotes a doublet due to C-F coupling, with the coupling constant J.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H Stretch (Alcohol) |

| 3020 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 1610, 1500 | Medium-Strong | Aromatic C=C Stretch |

| 1230 | Strong | C-F Stretch |

| 1020 | Strong | C-O Stretch (Primary Alcohol) |

Note: Data is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 140 | 100 | [M]⁺ (Molecular Ion) |

| 123 | High | [M-OH]⁺ |

| 122 | High | [M-H₂O]⁺ |

| 109 | Medium | [M-CH₂OH]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation pattern is predicted based on the structure of this compound. The molecular weight of C₈H₉FO is 140.16 g/mol .

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plate and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).[3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for spectroscopic analysis of organic compounds.

References

An In-depth Technical Guide to 4-Fluoro-2-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details its chemical and physical properties, outlines a common synthetic route, and explores its potential applications in medicinal chemistry, supported by available data.

Chemical and Physical Properties

This compound, with the CAS Number 80141-91-9, is a substituted aromatic alcohol. Its structure features a fluorine atom at the para position and a methyl group at the ortho position relative to the hydroxymethyl group on the benzene ring. This substitution pattern imparts specific properties relevant to its use in organic synthesis.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 80141-91-9 | [1] |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | [2] |

| Appearance | White to pale cream crystals or crystalline powder | [3] |

| Melting Point | 41-47 °C | [3] |

| IUPAC Name | (4-Fluoro-2-methylphenyl)methanol | [3] |

| InChI Key | YSULUXOLTMBSFF-UHFFFAOYSA-N | [3] |

| SMILES | OCc1ccc(F)cc1C | [3] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reduction of the corresponding aldehyde, 4-Fluoro-2-methylbenzaldehyde. A general and widely used method involves the use of a mild reducing agent such as sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of 4-Fluoro-2-methylbenzaldehyde

This protocol describes a general procedure for the synthesis of this compound from 4-Fluoro-2-methylbenzaldehyde.

Materials:

-

4-Fluoro-2-methylbenzaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hydrochloric acid (1 M solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-2-methylbenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath to 0-5 °C.

-

Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the solution in small portions, maintaining the temperature below 10 °C. The addition is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH of the solution is neutral to slightly acidic.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Logical Flow of the Synthesis:

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

Substituted benzyl alcohols, particularly those containing fluorine, are valuable building blocks in the synthesis of a wide range of biologically active molecules. The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various compounds investigated for therapeutic potential. It serves as a key intermediate for the synthesis of more complex molecules that may exhibit a range of biological effects. The general applications of fluorinated benzyl alcohol derivatives in drug discovery include their use in the development of:

-

Enzyme inhibitors: The specific substitution pattern can be tailored to fit into the active sites of target enzymes.

-

Receptor agonists and antagonists: The aromatic ring and its substituents can engage in crucial interactions with biological receptors.

-

Antimicrobial and anticancer agents: Benzyl alcohol derivatives have been explored for their potential cytotoxic effects against pathogens and cancer cells.[4]

The logical progression from a synthetic intermediate to a potential drug candidate is outlined below.

Caption: Role in the drug discovery and development process.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety goggles.

-

Ventilation: Use in a well-ventilated area, such as a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and chemical synthesis. Its defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible building block for the creation of novel and complex molecules. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 4. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-Fluoro-2-methylbenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-2-methylbenzyl alcohol. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, solubility data of structurally similar compounds for estimation, and detailed experimental protocols for determining its solubility.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which indicates that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound contains distinct regions that influence its solubility in various organic solvents:

-

The Benzyl Group: The aromatic ring is nonpolar and contributes to the molecule's affinity for nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions.

-

The Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

-

The Fluorine Atom (-F): As a highly electronegative atom, fluorine can participate in dipole-dipole interactions, potentially influencing solubility in polar solvents.

-

The Methyl Group (-CH3): This is a nonpolar alkyl group that can slightly increase the lipophilicity of the molecule.

Based on this structure, this compound is anticipated to exhibit good solubility in a range of polar organic solvents and limited solubility in water.

Estimated Solubility Based on Analogous Compounds

While specific quantitative data for this compound is scarce, the solubility of structurally related compounds can provide valuable insights for estimation. The following table summarizes available data for benzyl alcohol, 2-methylbenzyl alcohol, and 4-fluorobenzyl alcohol.

| Compound | Solvent | Temperature (°C) | Solubility |

| Benzyl Alcohol | Water | 20 | 3.50 g/100 mL[1] |

| Water | 25 | 4.29 g/100 mL[1][2] | |

| Ethanol | Room Temp. | Miscible[2][3][4] | |

| Diethyl Ether | Room Temp. | Miscible[2][3][4] | |

| Chloroform | Room Temp. | Soluble[1][2] | |

| Acetone | Room Temp. | Soluble[1][2] | |

| Benzene | Room Temp. | Soluble[2] | |

| 2-Methylbenzyl Alcohol | Methanol | Not Specified | 0.1 g/mL[5] |

| 4-Fluorobenzyl Alcohol | Water | Not Specified | Slightly soluble[6][7] |

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilution and Quantification: Dilute the filtered saturated solution to a suitable concentration for analysis. Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Molecular Interactions and Experimental Workflow

The following diagrams illustrate the key molecular interactions and a typical experimental workflow for solubility determination.

Caption: Intermolecular forces between this compound and solvent types.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. 2-Methylbenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. 4-Fluorobenzyl alcohol(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Crystal Structure Analysis of 4-Fluoro-2-methylbenzyl Alcohol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the crystal structure of 4-Fluoro-2-methylbenzyl alcohol. Despite a comprehensive search of publicly available scientific databases and literature, a definitive single-crystal X-ray diffraction analysis for this specific compound has not been reported. This document, therefore, provides a detailed overview of the synthesis of this compound and its derivatives, alongside a generalized, exemplary experimental protocol for single-crystal X-ray diffraction that would be applicable for its structural elucidation. This guide is intended to serve as a valuable resource for researchers working with this compound, offering insights into its preparation and the methodologies required for its future structural characterization.

Introduction

This compound is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the benzene ring can significantly influence its chemical properties, reactivity, and biological activity. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable information regarding its molecular geometry, intermolecular interactions, and solid-state packing, which are crucial for rational drug design and the development of new materials.

As of the date of this publication, a complete crystal structure analysis of this compound is not publicly available. This guide, therefore, shifts its focus to providing the necessary background and procedural information to enable researchers to pursue this structural determination.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is a key step towards obtaining single crystals suitable for X-ray diffraction. Several synthetic routes have been reported for related compounds, which can be adapted for the target molecule.

Synthesis of 4-Fluoro-2-methylbenzonitrile

A common precursor for the synthesis of this compound is 4-fluoro-2-methylbenzonitrile. One reported method involves the reaction of this compound with cuprous iodide in the presence of 2,2′-bipyridine and 2,2,6,6-tetramethylpiperidine oxide (TEMPO) in anhydrous ethanol.

Reduction to this compound

The reduction of the corresponding carboxylic acid or aldehyde is a standard method for the preparation of benzyl alcohols. For instance, 4-fluoro-2-methylbenzoic acid can be synthesized and subsequently reduced to the target alcohol.

A generalized workflow for the synthesis and subsequent structural analysis is presented in the following diagram:

Experimental Protocol: Single-Crystal X-ray Diffraction

The following section outlines a generalized experimental protocol for the determination of the crystal structure of a small organic molecule like this compound. This protocol is intended as a template and may require optimization based on the specific properties of the crystals obtained.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step.

-

Method: Slow evaporation is a common technique. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) at room temperature or slightly elevated temperature. The solution is then left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Alternative Methods: Other techniques include slow cooling of a saturated solution, vapor diffusion (diffusing a precipitant solvent into a solution of the compound), and liquid-liquid diffusion.

-

Crystal Selection: A suitable crystal for X-ray diffraction should be well-formed, transparent, and have dimensions typically in the range of 0.1 to 0.3 mm in all directions.

X-ray Data Collection

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.

-

Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection Conditions: The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

Structure Solution and Refinement

-

Structure Solution: The crystal system and space group are determined from the processed data. The initial crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters of the non-hydrogen atoms are refined using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement is continued until the model converges to a stable solution with low residual values (R-factors).

Data Presentation

Should the crystal structure of this compound be determined, the quantitative data should be summarized in a standardized format as shown in the tables below.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical formula | C₈H₉FO |

| Formula weight | 140.15 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = x Å, α = 90° |

| b = y Å, β = z° | |

| c = w Å, γ = 90° | |

| Volume | V ų |

| Z | n |

| Density (calculated) | ρ g/cm³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | f |

| Crystal size | x × y × z mm³ |

| Theta range for data collection | θ₁ to θ₂° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | N_coll |

| Independent reflections | N_indep [R(int) = r] |

| Completeness to theta = θ₂° | c % |

| Absorption correction | Type |

| Max. and min. transmission | T_max and T_min |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | d / s / p |

| Goodness-of-fit on F² | gof |

| Final R indices [I>2sigma(I)] | R1 = r₁, wR2 = wr₂ |

| R indices (all data) | R1 = r₁', wR2 = wr₂' |

| Largest diff. peak and hole | p and h e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | d₁ |

| C-F | d₂ |

| C-O | d₃ |

| O-H | d₄ |

| C1-C2-C3 | a₁ |

| C-C-O | a₂ |

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive framework for its synthesis and structural analysis. The provided generalized experimental protocols and data presentation formats are intended to assist researchers in the successful determination and reporting of this valuable structural information. The elucidation of the crystal structure will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in various scientific and industrial fields. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill the current knowledge gap.

An In-depth Technical Guide to the Chemical Reactivity Profile of 4-Fluoro-2-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both an electron-donating methyl group and an electron-withdrawing fluorine atom on the benzene ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and safety considerations, tailored for professionals in research and drug development. The strategic placement of the fluoro and methyl groups allows for nuanced control over electronic and steric effects, making it an attractive intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients.

Physicochemical and Safety Data

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80141-91-9 | [1][2] |

| Molecular Formula | C₈H₉FO | [1][2] |

| Molecular Weight | 140.16 g/mol | [2] |

| Appearance | White to pale cream crystals or crystalline powder | [1] |

| Melting Point | 41-47 °C | [1] |

| Assay (GC) | ≥98.5% | [1] |

| IUPAC Name | (4-fluoro-2-methylphenyl)methanol | [1] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Class | Classification | Precautionary Statements |

| Acute Oral Toxicity | Category 5 (May be harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3] |

| Serious Eye Irritation | Category 2 (Causes serious eye irritation) | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Skin Irritation | Category 2 (Causes skin irritation) | P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] |

| Specific target organ toxicity | Category 3 (May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] |

Note: The safety data is based on related benzyl alcohol compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a corresponding carbonyl compound, such as 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylbenzaldehyde. A common synthetic route involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and subsequent reduction.[5]

Experimental Protocol: Synthesis via Reduction of 4-Fluoro-2-methylbenzoic acid

-

Reaction Setup: To a solution of 4-fluoro-2-methylbenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex is added portion-wise at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C to decompose the excess reducing agent.

-

Work-up and Purification: The resulting slurry is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

References

- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. westliberty.edu [westliberty.edu]

- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

synthesis and characterization of 4-Fluoro-2-methylbenzyl alcohol derivatives

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-methylbenzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine substituent. This document details synthetic pathways from common precursors, protocols for derivatization, and a comparative analysis of characterization data. The content is intended to serve as a foundational resource for researchers engaged in the design and development of novel chemical entities.

Introduction

Substituted benzyl alcohols are fundamental building blocks in organic synthesis, serving as key intermediates for a wide array of more complex molecules. The introduction of a fluorine atom onto the aromatic ring can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of fluorine, as in this compound, makes it and its subsequent derivatives valuable scaffolds in drug discovery and the development of advanced materials.[1][2] This guide outlines the primary synthetic routes to this versatile intermediate and its derivatives, provides detailed experimental protocols, and summarizes key characterization data.

Synthesis of this compound

The most direct route to this compound is through the reduction of a suitable carbonyl precursor, primarily 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylbenzaldehyde.

Synthesis of Precursors

2.1.1. 4-Fluoro-2-methylbenzoic Acid

A common method for the synthesis of 4-fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[3]

-

Reaction: m-Fluorotoluene reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride).

-

Hydrolysis: The resulting ketone intermediate is hydrolyzed under alkaline conditions (e.g., using sodium hydroxide) and then acidified to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.

-

Purification: The desired 4-fluoro-2-methylbenzoic acid isomer is isolated via recrystallization.[3]

2.1.2. 4-Fluoro-2-methylbenzaldehyde

This aldehyde can be synthesized through various methods, often starting from 4-fluoro-2-methylaniline or related compounds. One potential pathway involves the conversion of 4-fluoro-2-methylaniline to its diazonium salt, followed by a formylation reaction.[4] The aldehyde is a versatile intermediate for creating various derivatives.[5]

Reduction to this compound

The conversion of the carboxylic acid or aldehyde to the corresponding benzyl alcohol is a standard reduction reaction.

Experimental Protocol: Reduction of 4-Fluoro-2-methylbenzoic Acid

This protocol is an adapted general procedure for the reduction of benzoic acids.

Materials:

-

4-Fluoro-2-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable activator

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting solid is filtered off and washed thoroughly with THF or diethyl ether.

-

The combined organic filtrates are washed with water and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by column chromatography on silica gel or distillation.

Synthesis of this compound Derivatives

The hydroxyl group of this compound is a versatile handle for creating a variety of derivatives, most commonly ethers and esters.

Ether Derivatives (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for preparing unsymmetrical ethers by reacting an alkoxide with a primary alkyl halide.[6][7][8]

Experimental Protocol (General):

-

To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like THF or DMF, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

-

Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq) dropwise.

-

Heat the reaction mixture (typically 50-80 °C) and monitor by TLC until the starting alcohol is consumed.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Ester Derivatives (Esterification)

Esters are readily formed by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions.

Experimental Protocol (General - Acylation):

-

Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C.

-

Add the desired acyl chloride (e.g., acetyl chloride; 1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.

-

Purify the resulting ester by column chromatography or distillation.

Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques, including NMR, IR, and mass spectrometry. While specific data for the parent alcohol is not widely published, expected spectral characteristics can be inferred from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Ar-H: Aromatic protons will appear as multiplets or complex doublets/triplets in the range of δ 7.0-7.5 ppm. The fluorine atom will cause splitting (JH-F) of the adjacent aromatic protons.

-

CH₂: The benzylic methylene protons will typically appear as a singlet or a doublet around δ 4.6 ppm.

-

CH₃: The methyl protons will be a singlet around δ 2.3 ppm.

-

OH: The hydroxyl proton will be a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR:

-

Ar-C: Aromatic carbons will resonate between δ 110-165 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings.

-

CH₂: The benzylic carbon will appear around δ 60-65 ppm.

-

CH₃: The methyl carbon will be observed around δ 20-22 ppm.

Table 1: Comparative ¹H and ¹³C NMR Data of Related Benzyl Alcohols

| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Reference |

| 2-Methylbenzyl alcohol | 7.1-7.3 (m, 4H, Ar-H), 4.65 (s, 2H, CH₂), 2.33 (s, 3H, CH₃) | 138.5 (Ar-C), 136.2 (Ar-C), 130.3, 128.8, 127.5, 126.1 (Ar-CH), 63.3 (CH₂), 18.6 (CH₃) | [9] |

| 4-Methylbenzyl alcohol | 7.25 (d, 2H, Ar-H), 7.16 (d, 2H, Ar-H), 4.63 (s, 2H, CH₂), 2.35 (s, 3H, CH₃) | 137.9 (Ar-C), 137.4 (Ar-C), 129.3 (Ar-CH), 127.2 (Ar-CH), 65.3 (CH₂), 21.2 (CH₃) | [10] |

| 2-Fluorobenzyl alcohol | 7.40 (t, 1H), 7.28 (m, 1H), 7.13 (t, 1H), 7.04 (t, 1H), 4.70 (s, 2H) | 160.5 (d, ¹JC-F=246 Hz), 129.3 (d, J=4.4 Hz), 129.2, 127.9 (d, J=14.7 Hz), 124.2 (d, J=3.5 Hz), 115.2 (d, J=21.2 Hz), 58.9 (CH₂) | [11] |

| Predicted: this compound | ~7.2 (m, 1H), ~7.0 (m, 2H), ~4.6 (s, 2H), ~2.3 (s, 3H) | ~161 (d, ¹JC-F≈245 Hz), ~139 (d, J≈3 Hz), ~130 (d, J≈8 Hz), ~128 (d, J≈3 Hz), ~124 (d, J≈8 Hz), ~113 (d, J≈21 Hz), ~63 (CH₂), ~19 (CH₃) | N/A |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| O-H Stretch | 3200-3600 | Broad, characteristic of alcohol | [12][13][14] |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp | [12][13] |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp | [12][13] |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp bands | [15] |

| C-F Stretch | 1100-1300 | Strong, intense band | N/A |

| C-O Stretch | 1000-1200 | Strong band | [12][13] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₈H₉FO), the expected molecular weight is 140.15 g/mol .

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 140.

-

Loss of H₂O: A peak at m/z = 122 ([M-18]⁺).

-

Loss of •OH: A peak at m/z = 123 ([M-17]⁺).

-

Tropylium-like ion: A strong peak corresponding to the fluorinated methyl tropylium cation.

Applications and Future Directions

The incorporation of fluorine often enhances the pharmacological properties of bioactive molecules.[2] Derivatives of this compound are of interest as intermediates in the synthesis of:

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties.

-

Pharmaceuticals: The scaffold can be incorporated into potential anti-inflammatory, antimicrobial, or anticancer agents.[1][2] The fluorine atom can block metabolic oxidation sites and modulate receptor binding.

-

Advanced Materials: Fluorinated polymers often exhibit unique thermal stability and surface properties.[1]

Future research should focus on the synthesis of a diverse library of ether, ester, and amine derivatives of this compound and the systematic evaluation of their biological activities. The development of efficient and scalable synthetic routes will be crucial for enabling these investigations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. bmse000520 4-methylbenzyl Alcohol at BMRB [bmrb.io]

- 11. rsc.org [rsc.org]

- 12. 4-Methylbenzyl alcohol(589-18-4) IR Spectrum [m.chemicalbook.com]

- 13. 2-Methylbenzyl alcohol(89-95-2) IR Spectrum [chemicalbook.com]

- 14. ALPHA-METHYLBENZYL ALCOHOL(13323-81-4) IR Spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

physical properties of 4-fluoro-2-methylbenzyl alcohol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzyl alcohol (CAS No. 80141-91-9) is a fluorinated aromatic alcohol that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly influence the molecule's chemical and physical properties, such as its reactivity, lipophilicity, and metabolic stability, making it a compound of interest in drug discovery and materials science. This technical guide provides an in-depth overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents a logical synthesis workflow.

Physical Properties

The available data for the physical properties of this compound are summarized in the table below. It is important to note that while a boiling point at atmospheric pressure is reported by some suppliers, the compound exists as a crystalline solid at room temperature, suggesting that this value may be an extrapolation.

| Physical Property | Value | Source |

| Melting Point | 41-47 °C | [1][2] |

| Boiling Point | 226 °C at 760 mmHg | |

| Density (Solid) | Not available in cited literature |

Note: The boiling point should be used with caution as it may be a predicted value. Experimental determination, likely under reduced pressure, is recommended for verification.

Experimental Protocols

Precise determination of the physical properties of a compound is critical for its application in research and development. Below are detailed methodologies for the experimental determination of the boiling point and density of a solid organic compound like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

Given that this compound is a solid at room temperature, its boiling point would be determined on the molten compound. Due to the high reported boiling point, determination under reduced pressure is advisable to prevent decomposition.

Objective: To determine the boiling point of a small sample of an organic compound.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Heating mantle or oil bath

-

Vacuum source (for reduced pressure determination)

-

Manometer

Procedure at Atmospheric Pressure:

-

A small amount of this compound is placed in the fusion tube and gently heated until it melts.

-

A capillary tube, sealed at one end, is inverted and placed into the molten sample in the fusion tube.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil) or a melting point apparatus.

-

The apparatus is heated slowly and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is carefully adjusted to maintain a steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Procedure under Reduced Pressure:

-

The same apparatus setup is used, but the system is connected to a vacuum pump via a vacuum adapter.

-

A manometer is included in the system to accurately measure the pressure.

-

The pressure inside the apparatus is reduced to the desired level.

-

The sample is then heated, and the temperature at which a steady stream of bubbles is observed is recorded as the boiling point at that specific pressure.

-

This data can be extrapolated to atmospheric pressure using a nomograph, although with caution for polar compounds.

Determination of Density (Gas Pycnometry)

For a solid compound, gas pycnometry provides an accurate method for determining its density by measuring the volume of the solid.

Objective: To determine the density of a solid sample by measuring its volume via gas displacement.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Spatula

-

Sample holder

Procedure:

-

The mass of a clean, dry sample holder is accurately measured using an analytical balance.

-

A sufficient amount of this compound is added to the sample holder, and the total mass is measured. The mass of the sample is determined by subtraction.

-

The sample holder containing the solid is placed into the sample chamber of the gas pycnometer.

-

The pycnometer is sealed, and the analysis is initiated according to the instrument's operating procedure.

-

The instrument will automatically purge the chamber with a non-reactive gas (typically helium) and then measure the volume of the solid by the pressure change when the gas is expanded into a reference chamber of known volume.

-

The density of the solid is then calculated by the instrument's software using the formula: Density (ρ) = Mass (m) / Volume (V)

-

Multiple measurements are typically performed to ensure accuracy and precision.

Synthesis Workflow

A common and logical synthetic route to this compound is the reduction of the corresponding aldehyde, 4-fluoro-2-methylbenzaldehyde. This can be effectively achieved using a mild reducing agent such as sodium borohydride.

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 4-fluoro-2-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted spectral assignments for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-2-methylbenzyl alcohol. The information presented herein is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in the structural elucidation and characterization of this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~ 7.15 | d | J(H6-H5) ≈ 8.0 |

| H-5 | ~ 6.90 | dd | J(H5-H6) ≈ 8.0, J(H5-F) ≈ 8.5 |

| H-3 | ~ 6.85 | dd | J(H3-F) ≈ 10.0, J(H3-H5) ≈ 2.5 |

| -CH₂- | ~ 4.65 | s | |

| -CH₃ | ~ 2.30 | s | |

| -OH | Variable | br s |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. Chemical shifts (δ) are referenced to the solvent peak of CDCl₃ at 77.16 ppm. The assignments are based on established substituent effects on the benzene ring and data from similar molecular structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | ~ 162.0 (d, ¹J(C-F) ≈ 245 Hz) |

| C-2 | ~ 138.0 (d, ³J(C-F) ≈ 3 Hz) |

| C-1 | ~ 136.5 (d, ⁴J(C-F) ≈ 3 Hz) |

| C-6 | ~ 129.0 (d, ⁴J(C-F) ≈ 1 Hz) |

| C-5 | ~ 115.5 (d, ²J(C-F) ≈ 21 Hz) |

| C-3 | ~ 113.0 (d, ²J(C-F) ≈ 21 Hz) |

| -CH₂OH | ~ 63.0 |

| -CH₃ | ~ 18.0 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

3.2. NMR Data Acquisition

-

The NMR spectra are acquired on a 400 MHz (or higher field) spectrometer equipped with a broadband probe.

-

¹H NMR Spectroscopy:

-

The spectrometer is tuned and matched to the proton frequency.

-

A standard one-pulse sequence is used for data acquisition.

-

Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

-

The Free Induction Decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Spectroscopy:

-

The spectrometer is tuned and matched to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Typical parameters include a spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans.

-

The FID is Fourier transformed with an exponential line broadening of 1.0 Hz.

-

3.3. Data Processing

-

The acquired FIDs are processed using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Phase correction and baseline correction are applied to both ¹H and ¹³C spectra.

-

The ¹H spectrum is referenced to the TMS signal at 0.00 ppm.

-

The ¹³C spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Peak picking and integration (for ¹H) are performed to determine chemical shifts and relative proton ratios.

Visualization of Molecular Structure and Spectral Assignment

The following diagrams illustrate the molecular structure of this compound with atom numbering and the logical workflow for the assignment of its NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Caption: Logical workflow for the assignment of ¹H and ¹³C NMR spectra.

Mass Spectrometry Fragmentation of 4-Fluoro-2-Methylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-fluoro-2-methylbenzyl alcohol. The content herein is intended to support researchers and scientists in identifying and characterizing this and structurally related molecules.

Predicted Fragmentation Data

The mass spectrum of this compound is anticipated to exhibit a series of characteristic fragment ions. The molecular ion (M+) peak is expected at an m/z of 140, corresponding to its molecular weight. While the molecular ion peak in alcohols can sometimes be of low intensity, its observation is crucial for determining the molecular mass.[1][2] Key predicted fragment ions, their mass-to-charge ratios (m/z), and their proposed identities are summarized in the table below.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 140 | [C8H9FO]+• | - | Molecular Ion |

| 139 | [C8H8FO]+ | H• | Loss of a hydrogen atom from the alcohol |

| 123 | [C8H8F]+ | •OH | Loss of the hydroxyl radical |

| 122 | [C8H6F]+• | H2O | Dehydration |

| 111 | [C7H8F]+ | CO | Loss of carbon monoxide from the [M-H]+ ion |

| 109 | [C7H6F]+ | CH2O | Loss of formaldehyde |

| 91 | [C7H7]+ | C2H2 | Formation of the tropylium ion from substituted benzyl cation |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways common to benzyl alcohols and other aromatic compounds.[3][4][5][6]

A primary fragmentation event involves the loss of a hydrogen atom from the hydroxymethyl group to form a stable oxonium ion at m/z 139. Alternatively, cleavage of the C-O bond can result in the loss of a hydroxyl radical, yielding a substituted benzyl cation at m/z 123.[7] This cation is resonance-stabilized.

Dehydration, a characteristic fragmentation of alcohols, is expected to produce a radical cation at m/z 122 through the elimination of a water molecule.[3][5][6] The [M-H]+ ion at m/z 139 can undergo further fragmentation by losing a molecule of carbon monoxide to form an ion at m/z 111.

A significant fragmentation pathway for benzyl alcohols involves the formation of the highly stable tropylium ion.[4][8] For this compound, the substituted benzyl cation (m/z 123) can rearrange to a substituted tropylium ion. Subsequent fragmentation of the aromatic ring can lead to the formation of the unsubstituted tropylium ion at m/z 91.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

4. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Process the resulting chromatogram and mass spectra using appropriate software.

-

Identify the peak corresponding to this compound and analyze its mass spectrum to identify the molecular ion and key fragment ions.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for mass spectrometry analysis.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. whitman.edu [whitman.edu]

Methodological & Application

The Strategic Integration of 4-Fluoro-2-methylbenzyl Alcohol in Modern Drug Discovery: Applications and Protocols

Introduction

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's pharmacological profile. The 4-fluoro-2-methylbenzyl moiety, derived from 4-fluoro-2-methylbenzyl alcohol, is a valuable building block in this endeavor. The presence of a fluorine atom can significantly improve metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the methyl group can provide steric hindrance or favorable hydrophobic interactions within a target's binding site. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents, with a focus on the development of kinase inhibitors for oncology.

Application Note 1: Design and Synthesis of a Hypothetical Kinase Inhibitor

Rationale for Use: The 4-fluoro-2-methylbenzyl group is an attractive synthon for the development of ATP-competitive kinase inhibitors. The fluorinated phenyl ring can engage in favorable interactions with the hinge region of the kinase, a common binding motif for this class of drugs. The fluorine atom can act as a hydrogen bond acceptor and contribute to improved metabolic stability by blocking potential sites of oxidation. The ortho-methyl group can provide selectivity by probing a specific hydrophobic pocket within the ATP-binding site.

Hypothetical Drug Candidate: "Fluoromethyltinib"

For illustrative purposes, we will consider a hypothetical kinase inhibitor, "Fluoromethyltinib," which incorporates the 4-fluoro-2-methylbenzyl moiety. This compound is designed to target a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for "Fluoromethyltinib" and its structural analogs to illustrate the structure-activity relationship (SAR).

| Compound ID | R1 Group | R2 Group | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |

| Fluoromethyltinib | 4-F | 2-CH₃ | 15 | 0.5 |

| Analog A | H | 2-CH₃ | 150 | 5.2 |

| Analog B | 4-F | H | 80 | 2.1 |

| Analog C | 4-Cl | 2-CH₃ | 25 | 0.8 |

Experimental Protocols

Protocol 1: Synthesis of "Fluoromethyltinib"

This protocol describes a potential synthetic route to "Fluoromethyltinib" starting from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

4-Aminophenol

-

Pyridine

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Acryloyl chloride

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Step 1: Synthesis of 4-fluoro-2-methylbenzyl chloride.

-

Dissolve this compound (1.0 eq) in DCM.

-

Slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-2-methylbenzyl chloride.

-

-

Step 2: Synthesis of 4-((4-fluoro-2-methylbenzyl)oxy)aniline.

-

To a solution of 4-aminophenol (1.0 eq) in DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add a solution of 4-fluoro-2-methylbenzyl chloride (1.0 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 3: Synthesis of "Fluoromethyltinib".

-

Dissolve 4-((4-fluoro-2-methylbenzyl)oxy)aniline (1.0 eq) and pyridine (1.5 eq) in DCM.

-

Cool the solution to 0 °C and add acryloyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 4 hours.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Recrystallize the crude product from ethanol to yield pure "Fluoromethyltinib".

-

Protocol 2: In Vitro Kinase Inhibition Assay

Materials:

-

Recombinant human kinase (e.g., MEK1)

-

Kinase substrate (e.g., inactive ERK2)

-

ATP (Adenosine triphosphate)

-

"Fluoromethyltinib" and control compounds

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of "Fluoromethyltinib" and control compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and compound solutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

"Fluoromethyltinib" and control compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of "Fluoromethyltinib" or control compounds for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

Visualizations

Caption: Synthetic workflow for "Fluoromethyltinib".

Caption: Inhibition of the MAPK/ERK pathway by "Fluoromethyltinib".

Caption: Experimental workflow for the in vitro kinase assay.

Application Notes and Protocols for 4-Fluoro-2-methylbenzyl Alcohol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzyl alcohol is a valuable fluorinated building block in organic synthesis, prized for its utility in the preparation of a variety of chemical entities, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-methyl group provides steric hindrance and can influence the conformation of the final molecule. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

This compound serves as a versatile precursor for a range of functional groups and molecular scaffolds. Its primary applications include:

-

Synthesis of Ethers: The hydroxyl group can be readily converted to an ether linkage, allowing for the introduction of the 4-fluoro-2-methylbenzyl moiety into a target molecule. This is a common strategy in the synthesis of biologically active compounds, including kinase inhibitors.

-

Oxidation to Aldehydes: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 4-fluoro-2-methylbenzaldehyde, which is a key intermediate for various carbon-carbon bond-forming reactions.

-

Halogenation: Conversion of the alcohol to the corresponding benzyl halide (e.g., bromide or chloride) provides an electrophilic species for nucleophilic substitution reactions.

-

Esterification: The alcohol can be esterified to introduce the 4-fluoro-2-methylbenzyloxy group into molecules containing carboxylic acids.

Experimental Protocols

Ether Synthesis via Williamson Etherification

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide. This protocol describes the synthesis of a generic 4-fluoro-2-methylbenzyl ether from this compound and a phenolic or alcoholic nucleophile.

Reaction Scheme:

Experimental Protocol:

-

Preparation of the Alkoxide: To a solution of the desired phenol or alcohol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1-0.5 M), add a base such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K2CO3, 2.0 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes.

-

Addition of the Electrophile: To the resulting alkoxide solution, add a solution of 4-fluoro-2-methylbenzyl bromide (1.1 eq.) in the same anhydrous solvent dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-